molecular formula C6H3BrClNO B3164039 2-Bromoisonicotinoyl chloride CAS No. 887578-70-3

2-Bromoisonicotinoyl chloride

Cat. No. B3164039
CAS RN: 887578-70-3
M. Wt: 220.45 g/mol
InChI Key: GHNYBTVJFNWDCE-UHFFFAOYSA-N
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Description

2-Bromoisonicotinoyl chloride is a chemical compound with the molecular formula C6H3BrClNO . It has an average mass of 220.451 Da and a monoisotopic mass of 218.908646 Da . It is also known by other names such as 2-Bromopyridine-4-carbonyl chloride and 4-Pyridinecarbonyl chloride, 2-bromo- .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The structure is characterized by a bromine atom and a carbonyl chloride group attached to a pyridine ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm³ . It has a boiling point of 285.1±25.0 °C at 760 mmHg . The compound has a molar refractivity of 42.3±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 freely rotating bond . The compound has a polar surface area of 30 Ų and a molar volume of 125.3±3.0 cm³ .

Scientific Research Applications

  • Oxidative Treatment and Formation of Brominated Products : Brominated compounds, including those similar to 2-Bromoisonicotinoyl chloride, are studied for their reactivity and formation of by-products during water treatment processes. The study by Luo et al. (2019) investigated the oxidation of bromophenols and the formation of bromate and brominated polymeric products during water treatment, which indicates the environmental behavior and potential risks associated with brominated compounds in aquatic environments (Luo et al., 2019).

  • Halogen Exchange Reactions : Research on the synthesis of brominated compounds, such as the work by Fangfang (2008) on the synthesis of tert-butyl 2-bromoacetate from 2-bromoacetyl chloride, showcases the role of brominated intermediates in organic synthesis. Such studies demonstrate the utility of brominated compounds in facilitating halogen exchange reactions and the synthesis of various functionalized organic molecules (Fangfang, 2008).

  • Involvement in Advanced Oxidation Processes : The effects of chloride ion on the degradation of organic dyes by sulfate radical-based advanced oxidation processes, as studied by Yuan et al. (2011), can provide insights into how brominated compounds like this compound might interact in similar chemical environments. This research can help understand the potential environmental impacts and treatment challenges of brominated organic compounds in water treatment scenarios (Yuan et al., 2011).

properties

IUPAC Name

2-bromopyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNYBTVJFNWDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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